molecular formula C11H17NO B8716660 2-amino-3-methyl-3-phenylbutan-1-ol

2-amino-3-methyl-3-phenylbutan-1-ol

Cat. No.: B8716660
M. Wt: 179.26 g/mol
InChI Key: QZGBUSZLZMARSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-methyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-3-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-phenylbutan-1-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-3-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-amino-3-methyl-3-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-3-methyl-3-phenylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: This compound is structurally similar but lacks the phenyl group.

    3-phenyl-2-propanolamine: Similar in structure but differs in the position of the amino group.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-3-methyl-3-phenylbutan-1-ol

InChI

InChI=1S/C11H17NO/c1-11(2,10(12)8-13)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3

InChI Key

QZGBUSZLZMARSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl beta,beta-dimethylphenylalaninate (1.4 g, 6.76 mmol) in THF (20 mL) at 0° C. was added dropwise a solution of lithium aluminum hydride (384 mg, 10.1 mmol) in THF (10 mL). After warming to 25° C. over 12 h, the solution was quenched by sequential addition of H2O (659 uL), 6N NaOH (500 uL) and H2O (2.4 mL). The resulting precipitate was filtered and the pad washed thoroughly with DCM. The filtrate was concentrated and purified via column chromatography (silica, 2-5% MeOH in DCM (1% NH4OH)) yielding the title compound (770 mg, 64%): LCMS (ES) m/e 179 (M+H)+.
Name
methyl beta,beta-dimethylphenylalaninate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

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